molecular formula C16H17N3O3S B6079552 N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide

N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide

Cat. No. B6079552
M. Wt: 331.4 g/mol
InChI Key: OAXGRHDCFRXTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide, also known as AMPTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide works by inhibiting the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting DHODH, N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide can disrupt DNA synthesis and cell proliferation, leading to the inhibition of cancer cell growth. Additionally, DHODH is involved in the production of ubiquinone, a key component of the electron transport chain in mitochondria. By inhibiting DHODH, N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide can disrupt mitochondrial function and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide has been shown to improve memory and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide has several advantages for lab experiments, including its ability to inhibit DHODH and disrupt DNA synthesis, making it a useful tool for studying cancer cell growth and proliferation. However, N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide, including its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further research is needed to determine the optimal dosage and administration of N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide and to investigate its potential side effects and toxicity. Finally, there is a need for research on the mechanism of action of N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide and its potential interactions with other drugs and compounds.

Synthesis Methods

N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide can be synthesized through a multi-step process involving the reaction of 4-acetylphenyl isothiocyanate with 4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol. The resulting product is then further reacted with propanoyl chloride to yield N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide.

Scientific Research Applications

N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide has shown potential in various scientific research applications, including cancer research, neurology, and immunology. Studies have shown that N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide has been shown to have neuroprotective effects and can improve memory and cognitive function in animal models. In immunology, N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide has been shown to inhibit the activation of T cells and reduce inflammation.

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-9-8-14(21)19-16(17-9)23-11(3)15(22)18-13-6-4-12(5-7-13)10(2)20/h4-8,11H,1-3H3,(H,18,22)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXGRHDCFRXTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SC(C)C(=O)NC2=CC=C(C=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]propanamide

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